Vidalol B
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Overview
Description
Vidalol B is a bromophenolic metabolite isolated from the Caribbean marine red alga Vidalia obtusaloba . It was discovered as part of an effort to isolate new naturally-occurring anti-inflammatory agents .
Synthesis Analysis
The synthesis of bromophenols like Vidalol B is a topic of interest in marine biology and chemistry . The synthetic efforts have been concentrated on making more of isolated compounds, but also on improving the structures to obtain better biological effects .Molecular Structure Analysis
Vidalol B has a molecular formula of C20H13Br5O7 . Its average mass is 764.833 Da and its monoisotopic mass is 759.657776 Da .Physical And Chemical Properties Analysis
Vidalol B is a non-crystalline solid . Its physical and chemical properties would be determined by its molecular structure and the presence of functional groups .Scientific Research Applications
Anti-Inflammatory Properties
Vidalol B, a bromophenolic compound isolated from the Caribbean marine red alga Vidalia obtusaloba, has been identified for its anti-inflammatory properties. Chemical studies have shown that Vidalol B functions potentially through the inhibition of phospholipase A2, a key enzyme involved in the inflammatory process (Wiemer, Idler, & Fenical, 1991).
Carbonic Anhydrase Inhibition
Research on Vidalol B includes its role as an inhibitor of human carbonic anhydrase isozymes. This inhibition is significant as carbonic anhydrases are involved in various physiological functions and the inhibition can be relevant for treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).
Pharmacological Research
Beyond its specific biological activities, Vidalol B's discovery and characterization contribute to the broader field of pharmacological research. It represents a case study in the exploration and synthesis of novel compounds derived from natural sources, demonstrating the potential of marine organisms in drug discovery (Potts, Faulkner, & Jacobs, 1992).
Mechanism of Action
Future Directions
properties
CAS RN |
137182-40-2 |
---|---|
Molecular Formula |
C20H13Br5O7 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
2-bromo-4,6-bis[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C20H13Br5O7/c21-11-5(3-9(26)19(31)13(11)23)1-7-16(28)8(18(30)15(25)17(7)29)2-6-4-10(27)20(32)14(24)12(6)22/h3-4,26-32H,1-2H2 |
InChI Key |
KNHOTGMNAPTUGT-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O |
Other CAS RN |
137182-40-2 |
synonyms |
vidalol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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